Undecanoic acid, 2,3-dihydroxypropyl ester

Catalog No.
S3314495
CAS No.
64633-19-8
M.F
C14H28O4
M. Wt
260.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanoic acid, 2,3-dihydroxypropyl ester

CAS Number

64633-19-8

Product Name

Undecanoic acid, 2,3-dihydroxypropyl ester

IUPAC Name

2,3-dihydroxypropyl undecanoate

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3

InChI Key

INEPAWKRVXYLTC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCC(=O)OCC(CO)O
Undecanoic acid, 2,3-dihydroxypropyl ester is a chemical compound that has a wide range of applications in scientific research and industry. It is an ester of undecanoic acid that is commonly used in biological and chemical research to study the properties and applications of the chemical. UDP-GlcNAc is a substituted UDP sugar that is produced by the cells of various organisms. The compound is used in the biosynthesis of peptidoglycan, which is a polymer that is present in the cell walls of most bacteria.
Undecanoic acid, 2,3-dihydroxypropyl ester is a white crystalline powder that has a melting point of around 165-166 degrees Celsius. It is soluble in water and organic solvents such as ethanol, methanol, and acetone. The chemical formula of Undecanoic acid, 2,3-dihydroxypropyl ester is C23H43N2O20P2, and its molecular weight is around 746.55 g/mol.
Undecanoic acid, 2,3-dihydroxypropyl ester can be synthesized by a variety of methods, including chemical synthesis and biological methods such as fermentation. The chemical synthesis of the compound involves the esterification reaction between undecanoic acid and 2,3-dihydroxypropyl alcohol. The biological synthesis of the compound involves the fermentation of glucose using a specific strain of bacteria. The characterization of Undecanoic acid, 2,3-dihydroxypropyl ester can be carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
There are several analytical methods available for the detection and quantification of Undecanoic acid, 2,3-dihydroxypropyl ester. These methods include liquid chromatography (LC), gas chromatography (GC), and mass spectrometry (MS). LC-MS/MS is a commonly used analytical method that provides high sensitivity and specificity for the detection and quantification of the compound.
Undecanoic acid, 2,3-dihydroxypropyl ester has several biological properties that make it a useful compound in scientific research. The compound is involved in the biosynthesis of peptidoglycan, which is an essential component of the cell walls of many bacteria. Undecanoic acid, 2,3-dihydroxypropyl ester also has anti-inflammatory and immunomodulatory properties that can be useful in the treatment of various diseases.
Undecanoic acid, 2,3-dihydroxypropyl ester is generally considered safe for use in scientific experiments. However, it is important to use the compound in accordance with proper laboratory safety protocols to minimize the risk of exposure to the chemical.
Undecanoic acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific experiments. The compound is commonly used in the synthesis of antibiotics and other bioactive compounds. It is also used as a reagent in biochemical assays and as a substrate in enzymatic reactions.
There is a lot of current research being conducted on Undecanoic acid, 2,3-dihydroxypropyl ester. Researchers are exploring the potential medical applications of the compound, including its use in the treatment of bacterial infections and as an anti-inflammatory agent. Other research is focused on developing new methods for the synthetic production of the compound.
Undecanoic acid, 2,3-dihydroxypropyl ester has several potential implications in various fields of research and industry. The compound can be used to develop new antibiotics, anti-inflammatory agents, and other bioactive compounds. It may also have applications in the development of new materials and as a biocatalyst in various chemical reactions.
While Undecanoic acid, 2,3-dihydroxypropyl ester has many potential applications, there are still some limitations to be addressed in future research. One significant limitation is the cost and availability of the compound. Future directions should focus on developing new methods for the synthesis of Undecanoic acid, 2,3-dihydroxypropyl ester that are more cost-effective and efficient. There is also a need for more research to explore the potential medical applications of the compound to develop new therapies for various diseases.
Other potential future directions include exploring the use of Undecanoic acid, 2,3-dihydroxypropyl ester as a biomaterial, developing new analytical methods for detecting and quantifying the compound, and exploring its potential as a biocatalyst in various chemical reactions. Further research could also explore the relationship between the structure of the compound and its biological activity, which could lead to the development of more effective therapies and bioactive compounds.
In conclusion, Undecanoic acid, 2,3-dihydroxypropyl ester is a compound with many potential applications in scientific research and industry. This paper has provided an informative and engaging overview of the background, properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, and future directions of Undecanoic acid, 2,3-dihydroxypropyl ester. With continued research, Undecanoic acid, 2,3-dihydroxypropyl ester has the potential to contribute significantly to advancements in a variety of fields.

XLogP3

3.6

Dates

Modify: 2023-08-19

Explore Compound Types